molecular formula C16H12FN3O2 B4737310 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

Cat. No. B4737310
M. Wt: 297.28 g/mol
InChI Key: ACUCDMSVIIIKTL-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a benzamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through a series of reactions including N-arylation, reduction, and amide coupling .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity and solubility .

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral activities . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for potential antiviral properties, particularly against RNA and DNA viruses.

Anti-inflammatory and Analgesic Applications

Compounds with fluorophenyl groups have been associated with anti-inflammatory and analgesic properties . The presence of the 4-fluorophenyl moiety in our compound could indicate its utility in the development of new anti-inflammatory drugs or pain relief medications.

Anticancer Potential

The structural features of “2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide” suggest it could be explored for anticancer applications. Indole derivatives have been found to exhibit anticancer activities, and the incorporation of the oxadiazolyl group could enhance this property . Research could focus on its efficacy against specific cancer cell lines.

Antimicrobial Activity

Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects, there is potential for our compound to be used in the study of new antimicrobial agents . Its efficacy against resistant strains of bacteria or fungi could be a particular area of interest.

Metabolic Disorders Treatment

The compound’s similarity to molecules that act as PPAR agonists suggests it could be investigated for treating metabolic disorders . PPAR agonists are known to regulate lipid metabolism and glucose homeostasis, which could make our compound a candidate for diabetes or obesity treatment research.

Neurological Disorders Research

Fluorinated compounds have been extensively studied in medicinal chemistry, including their roles in neurological disorders . The fluorinated nature of our compound could mean it has potential applications in the development of treatments for conditions such as Alzheimer’s or Parkinson’s disease.

Future Directions

Future research could focus on elucidating the biological activity of this compound and determining its mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-18-15(21)12-4-2-3-5-13(12)16-19-14(20-22-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCDMSVIIIKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

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